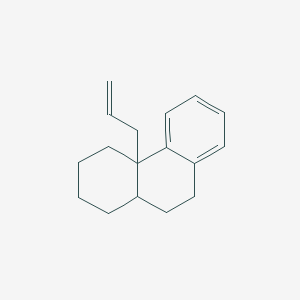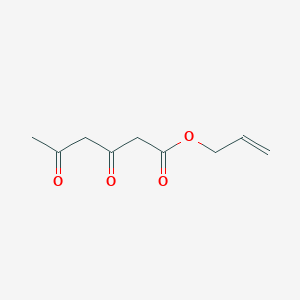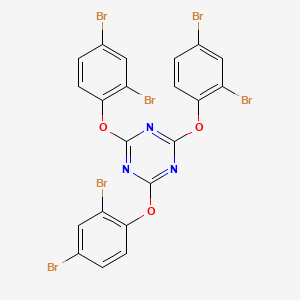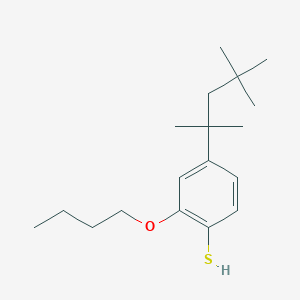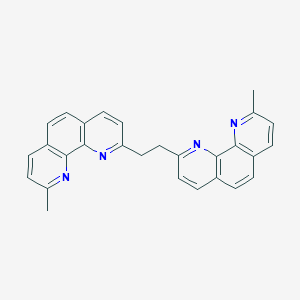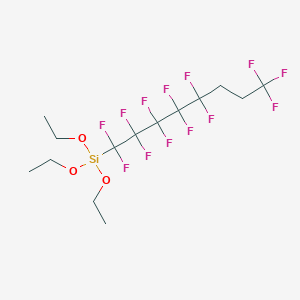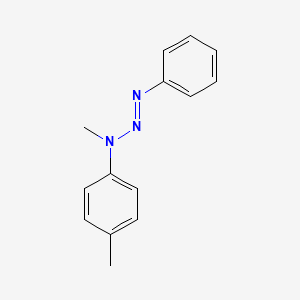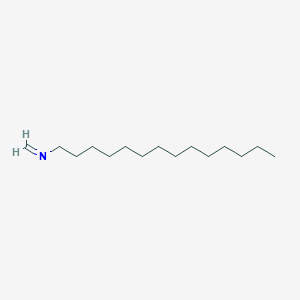
4-(4-Bromo-3-fluorobut-2-en-1-yl)-2,2-dimethyl-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Bromo-3-fluorobut-2-en-1-yl)-2,2-dimethyl-1,3-dioxolane is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine and fluorine atom attached to a butenyl group, and a dioxolane ring. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
The synthesis of 4-(4-Bromo-3-fluorobut-2-en-1-yl)-2,2-dimethyl-1,3-dioxolane typically involves multiple steps. One common synthetic route includes the reaction of a suitable precursor with bromine and fluorine reagents under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and consistency.
Analyse Chemischer Reaktionen
4-(4-Bromo-3-fluorobut-2-en-1-yl)-2,2-dimethyl-1,3-dioxolane undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Addition Reactions: The double bond in the butenyl group can participate in addition reactions with various electrophiles and nucleophiles.
Common reagents used in these reactions include halogens, oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
4-(4-Bromo-3-fluorobut-2-en-1-yl)-2,2-dimethyl-1,3-dioxolane has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of more complex molecules and as a building block for various chemical reactions.
Biology and Medicine:
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 4-(4-Bromo-3-fluorobut-2-en-1-yl)-2,2-dimethyl-1,3-dioxolane exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular function and signaling pathways . The exact mechanism of action can vary depending on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
4-(4-Bromo-3-fluorobut-2-en-1-yl)-2,2-dimethyl-1,3-dioxolane can be compared with other similar compounds, such as:
tert-Butyl carbamate: Used in similar synthetic applications and has comparable chemical properties.
Haloallylamine sulfone derivatives: These compounds share structural similarities and are used in related research areas.
The uniqueness of this compound lies in its specific combination of functional groups and its versatility in various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
114233-07-7 |
|---|---|
Molekularformel |
C9H14BrFO2 |
Molekulargewicht |
253.11 g/mol |
IUPAC-Name |
4-(4-bromo-3-fluorobut-2-enyl)-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C9H14BrFO2/c1-9(2)12-6-8(13-9)4-3-7(11)5-10/h3,8H,4-6H2,1-2H3 |
InChI-Schlüssel |
FOKCQADACDCFJI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OCC(O1)CC=C(CBr)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(1,2,3,3,4,4,4-Heptafluorobut-1-en-1-yl)sulfanyl]ethan-1-ol](/img/structure/B14290895.png)
![{2-[Butyl(phenyl)amino]ethyl}phosphonic acid](/img/structure/B14290897.png)
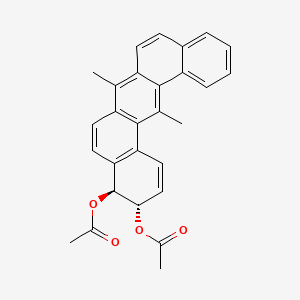
![1H-Indol-1-amine, N-[(5-nitro-2-furanyl)methylene]-](/img/structure/B14290912.png)
![3-Propoxy-1H-azepino[3,4-B]quinoxalin-1-one](/img/structure/B14290916.png)
